molecular formula C14H22BN3O3 B13465100 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)morpholine

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)morpholine

Cat. No.: B13465100
M. Wt: 291.16 g/mol
InChI Key: MMKWDVWMTIBDDK-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine is a compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-6-16-12(17-11)18-7-9-19-10-8-18/h5-6H,7-10H2,1-4H3

InChI Key

MMKWDVWMTIBDDK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Typical conditions involve:

  • Catalysts : Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂

  • Bases : K₂CO₃, Na₂CO₃, or CsF

  • Solvents : 1,4-dioxane, THF, or mixed aqueous-organic systems

  • Yields : 70–95% depending on substituent compatibility .

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C-5) under basic conditions:

  • Reagents : Alkyl/aryl halides, amines, or alcohols

  • Conditions : DIPEA, DMF, 60–100°C .

Oxidation of Boronic Ester

The dioxaborolane group oxidizes to boronic acid using:

  • Agents : H₂O₂, NaBO₃, or acidic hydrolysis

  • Applications : Generates reactive intermediates for further functionalization.

Palladium-Catalyzed Cross-Coupling Examples

Substrate Conditions Product Yield Ref.
7-Chloro-3-methylpyrido derivativePd(PPh₃)₄, K₂CO₃, 2-propanol/H₂O, 90°C, 12hPyrido-morpholinophenyl conjugate86%
5-BromoindolePd(dppf)Cl₂, CsF, THF, 100°C, 12h (sealed tube)Indole-morpholine-boronate hybrid82%
Aryl chloridesMicrowave-assisted Pd catalysis, 140°C, 15minBiaryl derivatives70–89%

Solvent and Base Effects

  • Polar aprotic solvents (e.g., DMF) enhance substitution rates on pyrimidine.

  • Aqueous bases (e.g., K₂CO₃) improve Suzuki coupling efficiency by stabilizing intermediates .

Competing Pathways in Cross-Couplings

  • Homocoupling : Minimized using degassed solvents and inert atmospheres .

  • Deboronation : Observed under strongly acidic/basic conditions, requiring pH control .

Spectroscopic Monitoring

  • ¹¹B NMR : Tracks boronate integrity (δ 28–32 ppm for intact dioxaborolane).

  • LC-MS : Identifies intermediates during multi-step syntheses .

Material Science

  • Synthesizes conjugated polymers for OLEDs, leveraging boronate-mediated aryl-aryl linkages .

Stability and Handling Considerations

  • Storage : Under N₂ at −20°C to prevent hydrolysis .

  • Incompatibilities : Strong oxidizers, protic acids, or amines .

This compound’s versatility in cross-coupling and substitution reactions underpins its role in synthesizing complex molecules for pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can act as a boron-containing ligand, binding to active sites of enzymes or receptors, thereby modulating their activity. The tetramethyl-1,3,2-dioxaborolane group plays a crucial role in these interactions by forming stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine is unique due to its combination of a morpholine ring and a pyrimidine ring with a boron-containing substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)morpholine is a complex organic molecule that incorporates a boron-containing dioxaborolane moiety along with a pyrimidine and morpholine structure. This combination suggests potential biological activity, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C14H20BN3O3C_{14}H_{20}BN_3O_3, with a molecular weight of approximately 295.13 g/mol. The structure can be visualized as follows:

  • Dioxaborolane Group : Provides unique reactivity and stability.
  • Pyrimidine Ring : Known for its role in nucleic acids and various biological functions.
  • Morpholine : Often used in pharmaceuticals for enhancing solubility and bioavailability.

Properties

PropertyValue
Molecular Weight295.13 g/mol
SolubilitySoluble in organic solvents
StabilityStable under anhydrous conditions

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The boron atom can interact with hydroxyl groups in enzymes, potentially inhibiting their activity.
  • Cell Signaling Modulation : The pyrimidine component may interfere with cellular signaling pathways, particularly those involving nucleic acids.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrimidine exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo models. The compound's ability to modulate enzyme activity linked to cancer proliferation was highlighted .
    • In a clinical trial involving compounds similar to this structure, an overall response rate of 36% was observed in patients with solid tumors when administered as part of a combination therapy .
  • Neuroprotective Effects :
    • Research indicated that morpholine derivatives can provide neuroprotective effects by reducing oxidative stress in neuronal cells. The incorporation of the dioxaborolane moiety enhances the compound's ability to cross the blood-brain barrier .
  • Material Science Applications :
    • The compound has been explored for its use in organic light-emitting diodes (OLEDs) due to its photophysical properties. It demonstrated high quantum yields and stability under operational conditions .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundAnticancer
Morpholine DerivativesNeuroprotective
Similar Boron CompoundsOLED Applications

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A reported method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under palladium catalysis. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is used for purification, yielding 27% product as per NMR analysis . Alternative routes may use halogenated pyrimidine precursors (e.g., 4-chloro-2-pyrimidinyl derivatives) for boronate ester formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm boronate ester integration (e.g., Bpin protons at δ ~1.3 ppm) and morpholine/pyrimidine ring connectivity .
  • HPLC/LC-MS : For purity assessment (>98% by area normalization) and molecular ion verification (e.g., [M+H]⁺ at calculated m/z) .
  • FT-IR : To identify B-O (∼1350 cm⁻¹) and morpholine C-O-C (∼1100 cm⁻¹) stretches .

Q. What are the primary research applications of this compound?

It serves as a boronate ester intermediate in:

  • Suzuki-Miyaura cross-couplings for biaryl synthesis in drug discovery .
  • Antimicrobial agent development , where pyrimidine-morpholine hybrids enhance target binding .
  • Kinase inhibitor studies , leveraging the morpholine moiety for solubility and pharmacokinetic modulation .

Q. What safety protocols are critical when handling this compound?

  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of airborne particles.
  • Store in a dry, sealed container under inert gas (e.g., N₂) to prevent boronate ester hydrolysis .

Q. What are common side reactions observed during synthesis?

  • Hydrolysis of the boronate ester in humid conditions, leading to boronic acid byproducts.
  • Nucleophilic substitution at the pyrimidine chlorine (if present) by morpholine, requiring stoichiometric control .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this boronate ester?

  • Optimize column conditions : Adjust EtOAc/hexanes ratios and additive use (e.g., Et₃N) to reduce tailing and improve separation .
  • Explore microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency for aryl halide precursors .
  • Use anhydrous solvents : Minimize hydrolysis by rigorously drying reagents and solvents (e.g., molecular sieves) .

Q. What strategies mitigate instability of the boronate ester during storage?

  • Lyophilization : Store as a lyophilized solid under argon to prevent moisture-induced degradation .
  • Stabilizing ligands : Add pinacol or other diols to competitively inhibit hydrolysis .
  • Low-temperature storage : Maintain at -20°C in amber vials to reduce thermal/photo-degradation .

Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?

  • Solubility enhancement : The morpholine oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility for in vitro assays .
  • Metabolic stability : Morpholine’s conformational rigidity reduces cytochrome P450-mediated oxidation, extending half-life in biological systems .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Model the electron density of the boronate ester to predict transmetallation efficiency with Pd catalysts .
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. How should researchers analyze conflicting data on reaction conditions from different studies?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Comparative NMR kinetics : Track reaction progress under disputed conditions to resolve discrepancies in yield or byproduct formation .

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